MRSA Antibacterial Potency: Endophenazine B vs. Phenazine-1-Carboxylic Acid (PCA)
Endophenazine B demonstrates significantly greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the non-prenylated phenazine comparator, phenazine-1-carboxylic acid (PCA). In a direct comparative study using broth microdilution, Endophenazine B exhibited an MIC range of 8-32 μg/mL against MRSA strains [1]. In contrast, PCA showed markedly weaker activity, with reported MIC values of 250 μg/mL against MRSA strain N315 [2] and ≥32 μg/mL against other MRSA clinical isolates [3]. This represents a ≥7.8-fold difference in potency, with Endophenazine B being active at concentrations nearly an order of magnitude lower.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 8-32 μg/mL (against MRSA strains) |
| Comparator Or Baseline | Phenazine-1-carboxylic acid (PCA): 250 μg/mL (N315) or ≥32 μg/mL |
| Quantified Difference | ≥7.8-fold lower MIC for Endophenazine B |
| Conditions | Broth microdilution assay; MRSA clinical isolates and reference strains (ATCC 25923, N315) |
Why This Matters
The substantially lower MIC of Endophenazine B against MRSA enables more sensitive detection of resistance phenotypes and reduces compound consumption in high-throughput screening campaigns.
- [1] Taechowisan, T., et al. Antibacterial and Anticancer Properties of Endophenazines from Streptomyces prasinus ZO16, an Endophyte in Zingiber officinale Rosc. Pakistan Journal of Biological Sciences, 27(9), 469-478 (2024). View Source
- [2] Cardoso, P., et al. Antibacterial activity of extracellular compounds produced by a Pseudomonas strain against methicillin-resistant Staphylococcus aureus (MRSA) strains. Annals of Clinical Microbiology and Antimicrobials, 12, 12 (2013). View Source
- [3] Shin, H. J., & Joo, W. H. Identification and Characterization of Antibacterial Substances Produced by Pseudomonas aeruginosa BCNU 1204. Journal of Life Science, 29(1), 84-89 (2019). View Source
